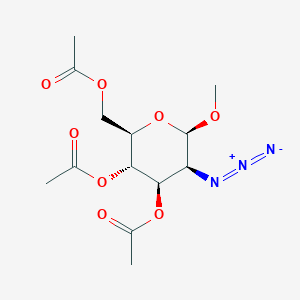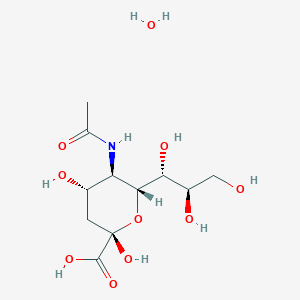
Glucose 1-phosphate dipotassium salt dihydrate
Overview
Description
Glucose 1-phosphate dipotassium salt dihydrate is a useful research compound. Its molecular formula is C6H15K2O11P and its molecular weight is 372.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiation-Induced Radicals Formation : Glucose 1-phosphate dipotassium salt dihydrate is used in studying radiation-induced radicals. For instance, research has shown the formation of PO3(2-) radicals in this compound due to scission of the phosphate-ester bond at the phosphate side when irradiated at different temperatures (Bungum et al., 1994).
Nuclear Magnetic Resonance (NMR) Studies : The compound has been utilized in NMR studies, such as intermolecular spin-diffusion measurements between 31P nuclei in its single crystal form (Connor et al., 1985).
Density Functional Theory (DFT) Analysis : DFT methods have been applied to examine radiation-induced carbon-centered radicals in this compound, helping to understand its structural changes and formation mechanisms upon irradiation (Pauwels et al., 2008).
Electron Paramagnetic Resonance (EPR) Analysis : EPR analysis has been conducted on X-irradiated single crystals of the compound, revealing the presence of different carbon-centered radical species (De Cooman et al., 2008).
Chemical Shielding Tensors Study : The compound has been used to study the chemical shielding tensors of 13C and 31P, revealing information about the molecular structure and behavior under different conditions (Mcdowell et al., 1988).
Enzymatic Synthesis of Sugar 1-Phosphates : It has been used in enzymatic synthesis studies, such as the production of sugar 1-phosphates, a donor substrate for phosphorylases (Liu, Nishimoto & Kitaoka, 2015).
Photolysis Studies : The compound has been studied under photolysis conditions, revealing insights into the release of orthophosphate and formation of various organic products (Trachtman & Halmann, 1977).
Crystal Structure Analysis : Research has also been conducted on its crystal structure, providing detailed insights into its molecular arrangement and interactions (Jerzykiewicz, Lis & Zuziak, 2005).
properties
IUPAC Name |
dipotassium;[(3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2K.2H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;/h2-10H,1H2,(H2,11,12,13);;;2*1H2/q;2*+1;;/p-2/t2?,3-,4+,5-,6?;;;;/m1..../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLMWHHJPUWTEV-OGINSRPVSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.[K+].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H]([C@@H]([C@H](C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.[K+].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15K2O11P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(1S,8R)-tricyclo[6.2.1.02,7]undec-4-ene](/img/structure/B8004114.png)

![(1S,7R)-tricyclo[5.2.1.02,6]dec-3-ene](/img/structure/B8004133.png)


